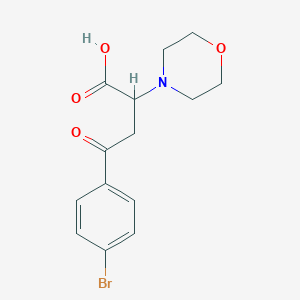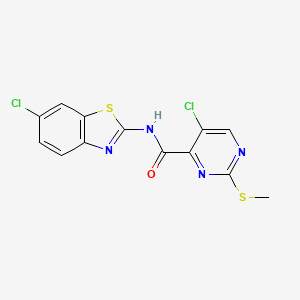
4-(4-ブロモフェニル)-2-モルホリノ-4-オキソブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a morpholine ring, and a butanoic acid moiety
科学的研究の応用
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid has diverse applications in scientific research:
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, 4-Bromophenylacetic acid, a related compound, has been reported to cause a depolarization effect on the transmembrane potential difference of tobacco protoplasts .
Biochemical Pathways
Related compounds, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway . These reactions could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
The suzuki–miyaura (sm) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming reactions, is known for its exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This could potentially impact the bioavailability of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid.
Result of Action
Related compounds have shown various biological and pharmacological activities, including antimicrobial and anticancer activities .
Action Environment
The success of the suzuki–miyaura (sm) cross-coupling reaction, which could potentially be involved in the action of 4-(4-bromophenyl)-2-morpholino-4-oxobutanoic acid, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid could potentially be influenced by environmental factors such as temperature and pH.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid typically involves the following steps:
Formation of the Morpholino Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of 4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are typically dehalogenated compounds or reduced functional groups.
Substitution: Substituted phenyl derivatives with various functional groups replacing the bromine atom.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Shares the brominated phenyl ring but lacks the morpholine and butanoic acid moieties.
4-(4-Bromophenyl)butanoic acid: Similar structure but without the morpholine ring.
N-(4-(4-Bromophenyl)thiazole): Contains a thiazole ring instead of the morpholine ring.
Uniqueness
4-(4-Bromophenyl)-2-morpholino-4-oxobutanoic acid is unique due to the combination of the brominated phenyl ring, morpholine ring, and butanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
4-(4-bromophenyl)-2-morpholin-4-yl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c15-11-3-1-10(2-4-11)13(17)9-12(14(18)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZQLIFKZUNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2592337.png)
![N-[(4-phenyloxan-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2592338.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)



![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid](/img/structure/B2592355.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2592356.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)
